molecular formula C12H13ClF3NO2 B2959909 Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate CAS No. 1260834-16-9

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate

Cat. No.: B2959909
CAS No.: 1260834-16-9
M. Wt: 295.69
InChI Key: UYCCGQCNJNKWEW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound featuring a benzene ring substituted with bromine (Br), chlorine (Cl), trifluoromethyl (CF₃), and a nitrile (CN) group. The molecular formula is C₈H₂BrClF₃N, with an approximate molecular weight of 284.35 g/mol. The substituents are positioned at the 3-, 4-, and 5-positions of the benzene ring, with the nitrile group at position 1. This arrangement confers strong electron-withdrawing properties, influencing reactivity and stability .

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCCGQCNJNKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate involves multi-step synthetic routes. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may vary depending on the manufacturer and specific patent restrictions .

Chemical Reactions Analysis

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitriles with Bromine and Trifluoromethyl Groups

The table below compares 3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile with key analogs, highlighting substituent positions and available

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications/Notes Reference
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile Not provided C₈H₂BrClF₃N ~284.35 Br (3), Cl (4), CF₃ (5), CN (1) N/A Intermediate in organic synthesis
3-Bromo-5-(trifluoromethyl)benzonitrile 35764-15-9 C₈H₃BrF₃N 262.01 Br (3), CF₃ (5), CN (1) 95–97 Pharmaceutical intermediates
4-Bromo-3-(trifluoromethyl)benzonitrile 1483-55-2 C₈H₃BrF₃N 262.01 Br (4), CF₃ (3), CN (1) 90 Agrochemical research
5-Bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile 52805-45-5 C₈H₅BrClNO 248.49 Br (5), Cl (3), OH (4), CH₃ (2), CN (1) 100 Crystallography studies
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 C₈H₅F₃N₂ 190.13 NH₂ (4), CF₃ (2), CN (1) N/A Impurity in bicalutamide APIs
Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group and halogens (Br, Cl) enhance electron-withdrawing effects, reducing electrophilic substitution reactivity. In contrast, amino groups (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) increase electron density, making the compound more reactive in coupling reactions . Positional isomerism significantly impacts applications. For example, 3-bromo-5-(trifluoromethyl)benzonitrile is used in pharmaceuticals, while 4-bromo-3-(trifluoromethyl)benzonitrile is prioritized in agrochemicals .

Thermal and Chemical Stability: Halogenated benzonitriles generally exhibit higher stability than hydroxyl- or amino-substituted analogs. For instance, 5-bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile has a reported melting point of 166–169°C, whereas amino-substituted variants may decompose at lower temperatures .

Functional Group Variations in Benzonitrile Derivatives

  • Nitrile vs. Carboxylic Acid : Compounds like 3-bromo-5-iodo-4-methylbenzoic acid () demonstrate that replacing the nitrile group with a carboxylic acid (-COOH) increases polarity and water solubility but reduces stability under acidic conditions.
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 3-bromo-4-hydroxy-5-methoxybenzonitrile), making it more suitable for lipid-rich pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a multi-step synthesis, tert-butyl carbamate intermediates are reacted with chlorinated trifluoromethyl aromatic precursors under anhydrous conditions. Key steps include:

  • Use of anhydrous benzene as a solvent and 2-chloroethyl isocyanate as a reagent at room temperature for 20 days .
  • Purification via recrystallization or HPLC to isolate isomers, with structural confirmation by 1H NMR^1 \text{H NMR} and mass spectrometry .
    • Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid side products. Ensure moisture-free conditions to prevent hydrolysis of the carbamate group.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR Analysis : 1H^1 \text{H} and 13C^{13} \text{C} NMR can distinguish isomers by comparing chemical shifts of the tert-butyl group (~1.4 ppm for 1H^1 \text{H}) and aromatic protons. For example, coupling patterns in NOESY or COSY spectra help confirm spatial arrangements .
  • IR Spectroscopy : Detect carbamate C=O stretching (~1740 cm1^{-1}) and N-H stretches (~3323 cm1^{-1}) to verify functional groups .
    • Data Contradictions : If NMR signals overlap, use deuterated solvents or variable-temperature NMR to enhance resolution. Cross-validate with high-resolution mass spectrometry (HRMS).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store at room temperature in airtight containers away from strong acids/bases to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl and carbamate groups?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks on the carbamate. Computational modeling (DFT) can quantify steric parameters like Tolman’s cone angles .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group activates the aryl chloride toward SNAr reactions. Use Hammett constants (σm\sigma_m) to predict reactivity trends in cross-coupling reactions .
    • Case Study : In Suzuki-Miyaura couplings, the trifluoromethyl group directs electrophilic substitution to the para position, verified by X-ray crystallography .

Q. What computational strategies predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate the carbamate’s pKa (~10–12). Under acidic conditions (pH < 4), the carbamate hydrolyzes to form amines and CO2_2.
  • Degradation Pathways : Molecular dynamics (MD) simulations can model hydrolysis mechanisms. Experimental validation via HPLC-MS identifies degradation products .

Q. How can crystallographic data elucidate intermolecular interactions in solid-state structures?

  • Methodological Answer :

  • X-ray Diffraction : Analyze hydrogen bonds (e.g., N-H···O=C) and halogen interactions (C-Cl···F) in crystal lattices. For tert-butyl carbamates, packing motifs often show layered structures stabilized by van der Waals forces .
  • Thermal Analysis : DSC/TGA reveals melting points (~80–81°C) and decomposition temperatures, correlating with crystallinity .

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